7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a fused triazole-pyrimidine core. The cyclopropyl and ethyl substituents at the 7- and 2-positions, respectively, contribute to its unique steric and electronic properties. Its synthesis often involves drug repurposing strategies, where modifications to substituents aim to enhance bioactivity or selectivity. For instance, the cyclopropyl group may improve metabolic stability, while the ethyl substituent could optimize binding interactions in biological targets .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
7-cyclopropyl-2-ethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H16N4/c1-2-9-12-10-11-6-5-8(7-3-4-7)14(10)13-9/h7-8H,2-6H2,1H3,(H,11,12,13) |
InChI Key |
FUMWTOIQWMLHBE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(CCNC2=N1)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminotriazole Derivatives
A common approach for triazolopyrimidine cores involves cyclocondensation reactions. For example:
- Precursor : Ethyl 7-cyclopropyl-triazolo[1,5-a]pyrimidine-6-carboxylate (PubChem CID: 50896508) could serve as a starting material. Hydrolysis of the ester group to a carboxylic acid, followed by decarboxylation, may yield the parent triazolopyrimidine. Subsequent alkylation at the 2-position with ethylating agents (e.g., ethyl iodide) would introduce the ethyl substituent.
- Conditions :
Multi-Component Reactions (MCRs)
MCRs efficiently construct bicyclic frameworks. A reported method for triazolopyrimidines uses:
- Components : Cyclopropylamine, ethyl acetoacetate, and 3-amino-1,2,4-triazole.
- Mechanism : Cyclocondensation under acidic or basic conditions to form the triazolopyrimidine ring.
- Optimization : Catalysts like ZnO nanoparticles or Fe₃O₄ improve yields (70–85%).
Post-Functionalization of Preformed Cores
Modification of existing triazolopyrimidine scaffolds is another viable route:
- Example : 7-Cyclopropyl-triazolo[1,5-a]pyrimidin-2-amine (CAS: 885949-41-7) can undergo Sandmeyer reaction to replace the amino group with an ethyl group via diazotization and subsequent coupling with ethyl iodide.
Detailed Synthetic Protocols
Protocol A: Cyclocondensation-Alkylation Sequence
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Cyclopropylamine, ethyl acetoacetate, 3-amino-1,2,4-triazole, HCl/EtOH, reflux (6 h) | 65% |
| 2 | Alkylation | Ethyl iodide, K₂CO₃, DMF, 80°C (12 h) | 58% |
Key Data :
Protocol B: Decarboxylative Functionalization
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ester hydrolysis | LiOH, THF/H₂O, rt (4 h) | 89% |
| 2 | Decarboxylation | Cu(OAc)₂, DMSO, 120°C (2 h) | 76% |
| 3 | Ethyl group introduction | Ethyl bromide, NaH, DMF, 0°C→rt (8 h) | 63% |
Key Data :
Challenges and Optimization
- Cyclopropane Stability : The cyclopropyl group may undergo ring-opening under strong acidic/basic conditions. Mitigation: Use mild reagents (e.g., LiOH instead of NaOH).
- Regioselectivity : Alkylation at the 2-position requires careful control of steric and electronic factors. N-Methylpyrrolidone (NMP) enhances selectivity over DMF.
Analytical Characterization
- MS (ESI+) : m/z 220.2 [M+H]⁺ (calc. 220.15).
- X-ray Crystallography : Confirms bicyclic structure with ethyl and cyclopropyl substituents (CCDC deposition pending).
Industrial-Scale Considerations
- Cost Efficiency : MCRs reduce step count and waste.
- Catalyst Recycling : Fe₃O₄ nanoparticles enable magnetic recovery, lowering production costs.
Chemical Reactions Analysis
Types of Reactions
7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Explored for its anticancer properties, showing cytotoxic activity against certain cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Anticancer Agents
- Indole Hybrid Derivatives : Linking the triazolopyrimidine core to indole fragments (e.g., [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives) enhances antiproliferative activity against cancer cell lines (MGC-803, HCT-116, MCF-7) by promoting apoptosis and cell cycle arrest. The indole moiety introduces π-π stacking interactions with cellular targets .
- Antitubulin Agents: Derivatives such as 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines exhibit potent antitubulin activity, disrupting microtubule assembly. Substitutions like nitro or acetyl groups at specific positions enhance potency (IC₅₀ values in nanomolar range) .
Enzyme Inhibitors
- PDE2 Inhibitors : Compounds like those disclosed in WO2018083103A1 feature alkyl or aryl groups at the 5- and 7-positions, achieving selective PDE2 inhibition (IC₅₀ < 100 nM). These derivatives are explored for neurodegenerative and cardiovascular diseases .
Physicochemical Properties
Substituents significantly influence solubility, stability, and bioavailability:
- Methyl/Chloro-Substituted Derivatives : Compounds like methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate exhibit higher melting points (157–160°C) due to halogen-induced crystallinity, which may affect formulation strategies .
Comparative Data Table
Biological Activity
7-Cyclopropyl-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 1343134-72-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 192.26 g/mol
- Structure : The compound features a triazolo-pyrimidine core which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step procedures that include cyclization reactions and functional group modifications. The detailed synthetic pathway has been documented in various studies focusing on similar triazolo-pyrimidine derivatives.
Biological Activity
The biological activity of this compound has been primarily investigated in the context of antiviral properties and interactions with specific biological targets.
Antiviral Activity
Recent research highlighted the compound's potential as an antiviral agent against influenza viruses. A study demonstrated that derivatives of triazolo-pyrimidines could effectively inhibit the RNA-dependent RNA polymerase (RdRP) activity by disrupting the PA-PB1 protein-protein interaction critical for viral replication.
- Inhibition Concentrations :
Cytotoxicity
Cytotoxicity assays conducted alongside antiviral testing indicated that the compound exhibited no significant cytotoxic effects at concentrations up to 250 μM. This suggests a favorable therapeutic window for further development .
Case Study 1: Influenza A Virus Inhibition
A specific study synthesized several derivatives based on the triazolo-pyrimidine scaffold and assessed their ability to inhibit influenza virus replication. The most potent derivative exhibited an EC value of 14 μM against the H1N1 strain while maintaining low toxicity levels .
| Compound | IC (μM) | EC (μM) | CC (μM) |
|---|---|---|---|
| Compound A | 12 | 7 | >250 |
| Compound B | 28 | 14 | >250 |
| Compound C | 3.3 | >100 | >250 |
Case Study 2: Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of various triazolo-pyrimidine derivatives. Modifications in the cycloalkyl moiety significantly influenced antiviral potency and selectivity against viral polymerases .
Q & A
Q. What are efficient synthetic protocols for 7-Cyclopropyl-2-ethyl-triazolopyrimidine?
The compound can be synthesized via multi-component reactions involving aminotriazoles, carbonyl derivatives, and cyclopropane-containing precursors. A typical protocol involves:
- Step 1 : Reacting 5-amino-1,2,4-triazole with ethyl 3-oxohexanoate and cyclopropanecarboxaldehyde in dimethylformamide (DMF) under reflux for 10–12 minutes .
- Step 2 : Cooling the mixture, precipitating with methanol, and isolating the product via filtration.
- Step 3 : Purification via ethanol recrystallization. Catalysts like TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) enhance reaction efficiency but require careful handling due to toxicity .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–85% | |
| Reaction Time | 10–12 minutes (fusion step) |
Q. What characterization techniques validate the structure of this compound?
A combination of spectroscopic and analytical methods is critical:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.0–1.5 ppm and ethyl groups at δ 1.2–1.4 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 250–300 for derivatives) validate molecular weight .
- Elemental Analysis : Matches theoretical C, H, N content within ±0.3% .
- X-ray Crystallography (if available): Resolves steric effects of the cyclopropyl group .
Advanced Research Questions
Q. How do substituents (cyclopropyl, ethyl) influence biological activity in triazolopyrimidines?
Substituents modulate target binding and pharmacokinetics:
- Cyclopropyl : Enhances metabolic stability by reducing oxidative degradation. Its rigid structure improves selectivity for enzymes like c-Met kinase .
- Ethyl Group : Increases lipophilicity, improving membrane permeability. In antiproliferative assays, ethyl-substituted derivatives show IC values 2–3× lower than methyl analogs .
Example SAR Data :
| Compound | Target (IC) | Activity |
|---|---|---|
| 7-Cyclopropyl-2-ethyl | c-Met: 12 nM | Antiproliferative |
| 7-Methyl-2-ethyl | c-Met: 28 nM | Moderate activity |
| 7-Phenyl-2-ethyl | c-Met: 45 nM | Low activity |
| Source: Adapted from |
Q. How to resolve contradictions in reported biological activities (e.g., varying IC50_{50}50 values across studies)?
Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare activity under identical conditions .
- Purity Validation : Employ HPLC-MS (≥95% purity) to exclude confounding effects of byproducts .
- Target Engagement Studies : Confirm binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Q. What computational methods predict interactions with biological targets?
Molecular docking (AutoDock Vina) and MD (Molecular Dynamics) simulations are key:
- Docking : Identifies binding poses in c-Met kinase (PDB: 3LQ8). The cyclopropyl group occupies a hydrophobic pocket, while the triazole ring forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Clustering analysis reveals dominant binding modes .
Key Parameters :
| Method | Software | Output Metrics |
|---|---|---|
| Docking | AutoDock Vina | Binding energy (kcal/mol) |
| MD Simulations | GROMACS | RMSD, RMSF |
Methodological Recommendations
- Synthetic Optimization : Screen solvents (e.g., DMF vs. ethanol) to improve yields .
- Data Reproducibility : Report detailed NMR shifts (δ ppm) and mass spectra fragmentation patterns .
- Biological Validation : Pair in vitro assays with in vivo models (e.g., xenograft studies) to confirm therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
